N-Pyridoxyl-threonine-5-monophosphate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H19N2O8P |

|---|---|

Molecular Weight |

350.26 g/mol |

IUPAC Name |

3-hydroxy-2-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylamino]butanoic acid |

InChI |

InChI=1S/C12H19N2O8P/c1-6-11(16)9(4-14-10(7(2)15)12(17)18)8(3-13-6)5-22-23(19,20)21/h3,7,10,14-16H,4-5H2,1-2H3,(H,17,18)(H2,19,20,21) |

InChI Key |

IZWQBQLGLAKRMN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C(=C1O)CNC(C(C)O)C(=O)O)COP(=O)(O)O |

Origin of Product |

United States |

Molecular Characterization and Conformation Analysis of N Pyridoxyl Threonine 5 Monophosphate

Structural Elucidation of N-Pyridoxyl-threonine-5-monophosphate and Related Pyridoxyl-Amino Acid Adducts

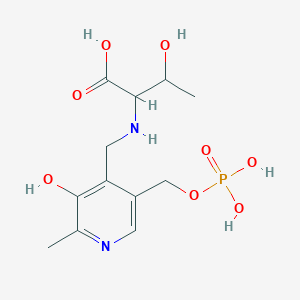

The fundamental structure of this compound involves the formation of a covalent bond between the aldehyde group of pyridoxal-5'-phosphate and the primary amino group of L-threonine. This reaction typically proceeds through a Schiff base (imine) intermediate, which can then be reduced to form a stable secondary amine linkage. The resulting molecule combines the structural features of both the vitamin B6 cofactor and the amino acid.

The pyridoxyl moiety consists of a substituted pyridine (B92270) ring, which is essential for its catalytic activity in enzymatic reactions. Key functional groups on this ring include a hydroxyl group, a methyl group, and a phosphonooxymethyl group. The threonine residue contributes its characteristic side chain containing a hydroxyl group, in addition to its alpha-carboxyl and amino groups. The covalent linkage between these two components creates a new chiral center, adding to the stereochemical complexity of the molecule.

Advanced Spectroscopic Characterization of Covalent Linkages and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structural integrity of this compound and determining the protonation states of its ionizable groups. nih.gov Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule.

In ¹H NMR spectra of related pyridoxyl-amino acid Schiff bases, characteristic signals are observed for the protons of both the pyridoxyl and amino acid moieties. The chemical shift of the imine proton (CH=N) is particularly diagnostic of Schiff base formation. The coupling constants between adjacent protons can be used to deduce the conformation around specific bonds. nih.gov

¹³C NMR spectroscopy is also highly informative. The chemical shift of the carbon atom involved in the imine or secondary amine linkage (C4') is a sensitive indicator of the covalent bond formation and the surrounding electronic environment. nih.gov The protonation state of the pyridine nitrogen and the phenolic hydroxyl group of the pyridoxyl moiety can be inferred from the changes in the chemical shifts of the carbon atoms in the pyridine ring as a function of pH. fu-berlin.de Studies on pyridoxal-5'-phosphate have shown that the pKa values of its functional groups can be determined by monitoring these pH-dependent chemical shift changes. researchgate.net This information is critical for understanding the charge distribution and reactivity of the molecule under different physiological conditions.

Table 1: Representative ¹H NMR Chemical Shifts for Protons in a Pyridoxyl-Amino Acid Adduct Moiety (Analogous System)

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine Ring H | 7.5 - 8.5 | s |

| Imine CH | ~8.9 | s |

| Amino Acid α-H | 3.5 - 4.5 | m |

| Pyridoxyl CH₂-O | ~5.0 | d |

| Amino Acid Side Chain | Variable | - |

Data are representative and based on studies of various pyridoxal-amino acid Schiff bases. nih.govnih.gov Actual values for this compound may vary.

Table 2: Representative ¹³C NMR Chemical Shifts for Carbons in a Pyridoxyl-Amino Acid Adduct Moiety (Analogous System)

| Carbon | Chemical Shift (ppm) |

|---|---|

| Imine Carbon (C4') | ~165 |

| Pyridine Ring Carbons | 120 - 160 |

| Amino Acid α-Carbon | 50 - 65 |

| Pyridoxyl C5' | ~60 |

| Amino Acid Side Chain | Variable |

Data are representative and based on studies of various pyridoxal-amino acid Schiff bases. nih.govnih.gov Actual values for this compound may vary.

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are valuable techniques for studying the electronic transitions within this compound, particularly those associated with the conjugated π-system of the pyridoxyl ring and the formation of the Schiff base. mdpi.com The formation of the imine linkage leads to characteristic changes in the UV-Vis absorption spectrum.

Pyridoxal-5'-phosphate itself exhibits absorption maxima that are sensitive to the pH and the protonation state of its functional groups. researchgate.net Upon formation of a Schiff base with an amino acid, new absorption bands typically appear at longer wavelengths (bathochromic shift), often in the range of 300-450 nm. mdpi.comnih.gov The exact position of these bands is influenced by the electronic properties of the amino acid and the solvent environment. The long-wavelength absorption is generally attributed to a π-π* transition within the conjugated system of the Schiff base. researchgate.net

Fluorescence spectroscopy provides further insights into the electronic structure and dynamics of the molecule. While the fluorescence of the coenzyme itself can be weak, the formation of a pyridoxyl-amino acid adduct can lead to changes in fluorescence intensity and emission wavelength. nih.gov The fluorescence properties are also highly dependent on the protonation states of the molecule.

Table 3: Typical UV-Vis Absorption Maxima for Pyridoxal-5'-Phosphate and its Schiff Bases (Analogous Systems)

| Compound/State | Absorption Maximum (λmax, nm) |

|---|---|

| Pyridoxal-5'-Phosphate (neutral pH) | ~388 |

| Pyridoxal-5'-Phosphate Schiff Base (protonated) | ~415 |

| Pyridoxal-5'-Phosphate Schiff Base (deprotonated) | ~360 |

Data are representative and based on studies of various pyridoxal-amino acid Schiff bases. mdpi.comnih.gov Actual values for this compound may vary.

Computational Modeling and Quantum Chemical Studies on Molecular Geometry and Reactivity

Computational modeling and quantum chemical studies provide a theoretical framework for understanding the molecular geometry, electronic structure, and reactivity of this compound. These methods can complement experimental data and offer insights into aspects that are difficult to probe experimentally.

Conformational analysis using molecular mechanics or semi-empirical methods can predict the most stable conformations of the molecule by calculating the potential energy as a function of bond rotations. researchgate.net These calculations have been used to investigate the preferred orientations around the C4-C4', Cα-Cβ, and N-Cα bonds in pyridoxal-amino acid Schiff bases, revealing the importance of stereoelectronic effects in determining their reactivity. nih.gov

Quantum chemical methods, such as density functional theory (DFT), can be employed to calculate various molecular properties, including optimized geometries, charge distributions, and the energies of molecular orbitals (HOMO and LUMO). mdpi.com These calculations help in interpreting spectroscopic data, such as UV-Vis spectra, by identifying the nature of the electronic transitions. researchgate.net Furthermore, quantum chemical studies can be used to model reaction pathways and calculate activation energies, providing insights into the reactivity of the molecule, for instance, in the context of PLP-dependent enzyme mechanisms. nih.govacs.org

Table 4: Calculated Molecular Properties of a Pyridoxal-Amino Acid Schiff Base (Analogous System) from Quantum Chemical Studies

| Property | Calculated Value |

|---|---|

| Dipole Moment | Variable (depends on conformation and protonation state) |

| HOMO-LUMO Energy Gap | Correlates with the long-wavelength UV-Vis absorption |

| Mulliken Charges on Atoms | Provides insight into reactive sites |

| Bond Lengths and Angles | Defines the molecular geometry |

Data are representative and based on computational studies of various pyridoxal-amino acid Schiff bases. mdpi.com Actual values for this compound may vary.

Biosynthesis and Metabolic Interconversion Pathways of N Pyridoxyl Threonine 5 Monophosphate

Enzymatic Formation of N-Pyridoxyl-threonine-5-monophosphate

The direct enzymatic formation of this compound involves the reaction between Pyridoxal (B1214274) 5'-phosphate (PLP) and the amino acid threonine. This process is characteristic of the broader class of reactions catalyzed by PLP-dependent enzymes.

Pyridoxal 5'-phosphate is a highly versatile coenzyme essential for a vast number of metabolic reactions, predominantly in amino acid metabolism. portlandpress.com A key feature of its catalytic mechanism is the reactive aldehyde group at the C4' position of its pyridine (B92270) ring. nih.gov This aldehyde group readily reacts with the primary amino group of an amino acid, such as threonine, to form a covalent adduct known as a Schiff base or aldimine. nih.govlibretexts.org

This reaction is a condensation reaction, and the resulting Schiff base linkage is central to PLP's ability to act as an electrophilic catalyst, stabilizing various carbanionic reaction intermediates. nih.govlibretexts.org The formation of the PLP-threonine Schiff base is the initial step that activates the threonine molecule for subsequent catalytic transformations, such as cleavage or synthesis. researchgate.net In the context of PLP-dependent enzymes, the coenzyme is typically first bound to the enzyme's active site through a Schiff base with the ε-amino group of a specific lysine (B10760008) residue, forming an "internal aldimine". nih.govnih.gov When a threonine substrate enters the active site, it undergoes an imine exchange (transaldimination), where the amino group of threonine displaces the enzyme's lysine, forming an "external aldimine" between PLP and threonine. libretexts.org

Specific enzymes that catalyze reactions involving a PLP-threonine adduct include threonine aldolases. These enzymes are part of the wider family of PLP-dependent enzymes and are known for catalyzing the reversible carbon-carbon bond cleavage of β-hydroxy-α-amino acids. nih.govresearchgate.net

L-allo-threonine aldolase (B8822740), for instance, is a PLP-dependent enzyme that stereospecifically catalyzes the interconversion of L-allo-threonine into glycine (B1666218) and acetaldehyde. nih.govebi.ac.uk The catalytic mechanism of this enzyme fundamentally relies on the formation of a Schiff base between its covalently bound PLP and the substrate. Site-directed mutagenesis studies on L-allo-threonine aldolase from Aeromonas jandaei have identified Lys199 as the essential catalytic residue that forms the internal Schiff base with PLP. nih.gov The reaction with L-allo-threonine proceeds through the formation of an external PLP-substrate aldimine, which is the this compound adduct. nih.govnih.gov

Threonine aldolases, in general, utilize this PLP-threonine intermediate to facilitate the retro-aldol cleavage of threonine, yielding glycine and acetaldehyde. researchgate.net The reaction is reversible, meaning these enzymes can also synthesize β-hydroxy-α-amino acids from glycine and an aldehyde. researchgate.net The stability and reactivity of the this compound intermediate within the enzyme's active site are crucial for these catalytic activities. nih.gov

De Novo Biosynthesis of Pyridoxal 5'-Phosphate Precursors Relevant to this compound

The availability of PLP is a prerequisite for the formation of this compound. Organisms like bacteria, fungi, and plants can synthesize PLP de novo through two distinct pathways. researchgate.net

The DXP-dependent pathway for PLP biosynthesis has been extensively studied in Escherichia coli. researchgate.netnih.gov This pathway utilizes two main precursors: 1-deoxy-D-xylulose-5-phosphate (DXP) and 4-(phosphohydroxy)-L-threonine (4-PHT). core.ac.uknih.gov 4-PHT is an obligatory intermediate in this pathway. beilstein-institut.de

The final steps involve the condensation of these two precursors to form pyridoxine (B80251) 5'-phosphate (PNP), a reaction catalyzed by the enzyme PNP synthase (PdxJ). nih.govcore.ac.uk The formation of the substrate for PdxJ requires the action of 4-phosphohydroxy-L-threonine dehydrogenase (PdxA). core.ac.uknih.gov The newly synthesized PNP is then oxidized by PNP oxidase (PdxH) to yield the biologically active PLP. portlandpress.comnih.gov

| Enzyme | Function in DXP-Dependent Pathway |

| Dxs | 1-deoxy-D-xylulose-5-phosphate synthase; synthesizes DXP. nih.gov |

| PdxA | 4-phosphohydroxy-L-threonine dehydrogenase; oxidizes 4-PHT. nih.govnih.gov |

| PdxJ | Pyridoxine 5'-phosphate synthase; condenses DXP and the product of PdxA to form PNP. core.ac.uknih.gov |

| PdxH | Pyridoxine 5'-phosphate oxidase; oxidizes PNP to PLP. portlandpress.comnih.gov |

The majority of organisms capable of de novo vitamin B6 synthesis, including fungi, plants, and most bacteria, utilize a DXP-independent pathway. portlandpress.comresearchgate.net This pathway is characterized by the PLP synthase enzyme complex, which is composed of two protein subunits, Pdx1 (or PdxS) and Pdx2 (or PdxT). nih.govresearchgate.net

This complex catalyzes the direct formation of PLP from precursors derived from glycolysis and the pentose (B10789219) phosphate (B84403) pathway, such as ribose 5-phosphate (or ribulose 5-phosphate), glyceraldehyde 3-phosphate (or dihydroxyacetone phosphate), and glutamine. nih.govresearchgate.net The Pdx2 subunit functions as a glutaminase, providing an ammonia (B1221849) molecule that is channeled to the Pdx1 subunit, where the final synthesis and ring closure to form PLP occurs. portlandpress.com

| Enzyme Complex | Subunits | Function in DXP-Independent Pathway | Precursors |

| PLP Synthase | Pdx1 (PdxS) and Pdx2 (PdxT) | Catalyzes the direct formation of PLP. portlandpress.comresearchgate.net | Ribose 5-phosphate, Glyceraldehyde 3-phosphate, Glutamine. nih.gov |

Salvage Pathways and Interconversion of B6 Vitamers Impacting this compound Formation

In addition to de novo synthesis, nearly all organisms, including mammals which cannot perform de novo synthesis, possess a salvage pathway. nih.govdepositolegale.it This pathway is crucial for recycling and interconverting the various forms of vitamin B6 (vitamers) obtained from dietary sources or from the degradation of cellular proteins. depositolegale.itresearchgate.net The efficient functioning of this pathway ensures a constant supply of PLP, which is then available to form adducts like this compound.

The core of the salvage pathway consists of two key enzymes: pyridoxal kinase (PDXK or PLK) and pyridoxine 5'-phosphate oxidase (PNPOx). depositolegale.it The unphosphorylated vitamers—pyridoxine (PN), pyridoxal (PL), and pyridoxamine (B1203002) (PM)—are first phosphorylated by pyridoxal kinase to yield their respective 5'-phosphate esters: pyridoxine 5'-phosphate (PNP), pyridoxal 5'-phosphate (PLP), and pyridoxamine 5'-phosphate (PMP). depositolegale.itiheartgains.com

Subsequently, the FMN-dependent enzyme PNPOx catalyzes the oxidation of both PNP and PMP to the active coenzyme form, PLP. nih.govdepositolegale.it This interconversion allows the cell to utilize different B6 vitamers from various sources and maintain the necessary pool of PLP for its myriad enzymatic functions. researchgate.net The activity of the salvage pathway directly impacts the concentration of intracellular PLP, thereby influencing the rate of formation of this compound in PLP-dependent enzymatic reactions.

| Enzyme | Abbreviation | Function in Salvage Pathway |

| Pyridoxal Kinase | PDXK / PLK | Phosphorylates pyridoxal (PL), pyridoxine (PN), and pyridoxamine (PM). depositolegale.itiheartgains.com |

| Pyridoxine 5'-Phosphate Oxidase | PNPOx | Oxidizes pyridoxine 5'-phosphate (PNP) and pyridoxamine 5'-phosphate (PMP) to PLP. nih.govdepositolegale.it |

| Pyridoxal Reductase | PLR | Reduces pyridoxal (PL) to pyridoxine (PN). frontiersin.org |

| Pyridoxal Phosphatase | PDXP | Dephosphorylates PLP to pyridoxal (PL). researchgate.net |

Mechanisms Governing Intracellular Levels and Turnover of Pyridoxyl-Amino Acid Phosphates

The intracellular concentration of pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, and its derivatives, such as pyridoxyl-amino acid phosphates, is meticulously regulated to ensure cofactor availability for numerous enzymatic reactions while preventing potential toxicity from the highly reactive aldehyde group of free PLP. mdpi.comresearchgate.net This regulation is achieved through a multi-faceted approach involving enzymatic control of PLP synthesis and degradation, sequestration by proteins, and feedback mechanisms.

Biosynthesis and Metabolic Interconversion Pathways

The ultimate precursor to any pyridoxyl-amino acid phosphate is PLP itself. Organisms synthesize PLP through two primary routes: de novo synthesis and a salvage pathway.

De Novo Synthesis: In prokaryotes and plants, PLP is synthesized from simple precursors. mdpi.com One well-studied pathway, the DXP-dependent pathway found in E. coli, directly involves a threonine derivative. This pathway utilizes 4-(phosphohydroxy)-L-threonine and 1-deoxy-D-xylulose-5-phosphate, which are condensed by the enzyme pyridoxine 5'-phosphate synthase (PdxJ) to form pyridoxine 5'-phosphate (PNP). nih.govcore.ac.uk The PNP is subsequently oxidized by PNP oxidase (PdxH) to yield PLP. nih.gov This highlights the fundamental role of a threonine backbone in the formation of the pyridine ring of vitamin B6 in certain organisms.

Salvage Pathway: In animals, which cannot synthesize vitamin B6 de novo, PLP is generated via a salvage pathway that recycles various dietary forms of vitamin B6 (vitamers), including pyridoxine, pyridoxamine, and pyridoxal. nih.govmtroyal.ca This pathway is crucial for maintaining the body's PLP pool. The key enzymes involved are pyridoxal kinase (PLK), which phosphorylates the vitamers, and pyridoxine 5'-phosphate oxidase (PNPO), which converts pyridoxine 5'-phosphate (PNP) and pyridoxamine 5'-phosphate (PMP) into the active PLP form. mdpi.comnih.gov The regulation of these two enzymes is central to controlling the intracellular supply of PLP. nih.gov

| Enzyme | Abbreviation | Function in PLP Homeostasis |

| Pyridoxal Kinase | PLK | An ATP-dependent enzyme that phosphorylates pyridoxal, pyridoxine, and pyridoxamine. nih.gov |

| Pyridoxine 5'-Phosphate Oxidase | PNPO | An FMN-dependent enzyme that catalyzes the final step in the salvage pathway, converting PNP and PMP to PLP. mdpi.comnih.gov |

| PLP Phosphatase | (e.g., YbhA in E. coli) | Dephosphorylates PLP to pyridoxal, regulating its degradation and removal. nih.gov |

| Alkaline Phosphatase | AP | An ectoenzyme that appears to regulate extracellular levels of PLP by dephosphorylating it. nih.gov |

This table summarizes the primary enzymes involved in the vitamin B6 salvage pathway, which is critical for maintaining intracellular PLP levels.

Regulation of Intracellular Levels and Turnover

The cell employs several mechanisms to tightly control the concentration of free PLP and, by extension, the formation and turnover of pyridoxyl-amino acid phosphates.

Enzymatic Regulation and Feedback Inhibition: The activities of pyridoxal kinase and PNPO are key regulatory points. nih.gov The final product, PLP, acts as a feedback inhibitor for both PLK and PNPO, thus preventing its own overproduction. mdpi.com This ensures that the synthesis of PLP is matched to cellular demand.

Sequestration by Apoenzymes: The vast majority of intracellular PLP is not free but is bound to PLP-dependent enzymes (apoenzymes) to form active holoenzymes. mdpi.com This sequestration is the primary mechanism for maintaining the free PLP concentration at a very low level, estimated to be around 1 µM. mdpi.com This binding protects the cell from the reactivity of the PLP aldehyde group, which could otherwise form unwanted adducts with various cellular nucleophiles. researchgate.net The formation of this compound as a catalytic intermediate within an enzyme active site is a productive and controlled version of this reactivity.

| Regulatory Mechanism | Description |

| Feedback Inhibition | The product, PLP, inhibits the key synthetic enzymes Pyridoxal Kinase (PLK) and Pyridoxine 5'-Phosphate Oxidase (PNPO). mdpi.com |

| Protein Binding | The majority of PLP is bound to apoenzymes, keeping the concentration of reactive, free PLP extremely low. mdpi.comwikipedia.org |

| Enzymatic Degradation | PLP phosphatases dephosphorylate PLP to pyridoxal, marking it for catabolism. nih.gov |

| Excretion | Pyridoxal is oxidized to 4-pyridoxic acid, which is then excreted in the urine. nih.gov |

This table outlines the principal mechanisms responsible for governing the intracellular concentrations and turnover of pyridoxal 5'-phosphate and its derivatives.

Enzymatic Roles and Catalytic Mechanisms of N Pyridoxyl Threonine 5 Monophosphate

N-Pyridoxyl-threonine-5-monophosphate as an Enzyme-Bound Intermediate

The catalytic cycle of PLP-dependent enzymes acting on threonine invariably begins with the formation of this compound as an external aldimine. This intermediate is crucial for lowering the activation energy of subsequent reaction steps.

In the resting state of PLP-dependent enzymes, the PLP cofactor is typically covalently bound to the ε-amino group of an active site lysine (B10760008) residue, forming an internal aldimine. nih.govfrontiersin.org The catalytic process is initiated when the amino group of the incoming threonine substrate displaces the lysine's amino group in a transaldimination reaction. nih.gov This process results in the formation of a new Schiff base between the threonine and PLP, known as the external aldimine, which is the this compound intermediate. nih.govmdpi.combeilstein-institut.de This external aldimine is the common starting point for the diverse reactions catalyzed by these enzymes. mdpi.com The formation of this intermediate positions the Cα-H bond of threonine for abstraction and facilitates the subsequent catalytic steps. researchgate.net

The formation of the external aldimine is a critical step that determines the reaction specificity. mdpi.com The specific orientation of the substrate within the active site, dictated by interactions between the enzyme's residues and the substrate's side chain, ensures that the correct bond is positioned for cleavage.

A key feature of PLP catalysis is its ability to act as an "electron sink," stabilizing the carbanionic intermediates that are formed upon the cleavage of a bond at the Cα-carbon of the amino acid substrate. libretexts.orgfrontiersin.orgnih.gov Following the formation of the this compound external aldimine, a basic residue in the active site abstracts the α-proton from the threonine moiety. acs.org This results in the formation of a resonance-stabilized carbanion, commonly referred to as a quinonoid intermediate. frontiersin.orgacs.org

Specific Enzymes Potentially Utilizing or Generating this compound

A diverse range of enzymes involved in threonine metabolism utilize this compound as a key intermediate to facilitate their specific catalytic functions.

Threonine aldolases (TAs) are PLP-dependent enzymes that catalyze the reversible retro-aldol cleavage of threonine to glycine (B1666218) and acetaldehyde. nih.govnih.govresearchgate.net This reaction proceeds through the formation of the this compound intermediate. Following the formation of the external aldimine, the enzyme facilitates the cleavage of the Cα-Cβ bond. nih.gov

L-threonine aldolases can be classified based on their stereospecificity for the β-carbon of the substrate. nih.govnih.gov This classification includes low-specificity L-TAs, L-threonine aldolases, and L-allo-threonine aldolases. nih.gov The stereochemical outcome of the reaction is determined by the precise positioning of the substrate in the active site, which is influenced by specific amino acid residues. nih.gov For instance, in Escherichia coli L-threonine aldolase (B8822740), certain histidine residues are proposed to act as catalytic bases in the cleavage of different stereoisomers of threonine. nih.gov D-threonine aldolases also exist and belong to a different structural fold type compared to L-TAs. nih.govresearchgate.net

Table 1: Classification of L-Threonine Aldolases based on Stereospecificity

| Enzyme Classification | EC Number | Preferred Substrate |

| Low-specificity L-Threonine Aldolase | EC 4.1.2.48 | Shows preference for L-allo-threonine |

| L-Threonine Aldolase | EC 4.1.2.5 | Specific for L-threonine |

| L-allo-Threonine Aldolase | EC 4.1.2.49 | Specific for L-allo-threonine |

This table provides a summary of the different classes of L-threonine aldolases based on their substrate stereospecificity.

Threonine deaminases, also known as threonine dehydratases, are PLP-dependent enzymes that catalyze the conversion of L-threonine to α-ketobutyrate and ammonia (B1221849). wikipedia.orgnih.govpurdue.edu This reaction is a key step in the biosynthesis of isoleucine. nih.govnih.gov The catalytic mechanism involves the formation of an this compound external aldimine. wikipedia.org This is followed by the dehydration of the threonine side chain and subsequent hydrolysis of the resulting imine to yield the final products. wikipedia.org

The reaction proceeds through a Schiff base intermediate. wikipedia.org After the initial formation of the external aldimine, deprotonation at the α-carbon and subsequent dehydration lead to a new Schiff base. wikipedia.org This is then attacked by the active site lysine to regenerate the internal aldimine and release an alkene-containing product which tautomerizes and is hydrolyzed to α-ketobutyrate and ammonia. wikipedia.org While the general mechanism is understood, detailed studies on isotopic fractionation mechanisms specific to the this compound intermediate in these enzymes are less common in the literature.

A variety of other PLP-dependent enzymes are involved in the metabolism of threonine and related amino acids, all of which proceed via the formation of an this compound or a similar external aldimine intermediate.

Transaminases: These enzymes catalyze the transfer of an amino group from an amino acid to an α-keto acid. mdpi.comnih.gov The process involves the formation of an external aldimine with threonine, followed by a tautomeric shift to a ketimine intermediate, and subsequent hydrolysis to release pyridoxamine (B1203002) phosphate (B84403) and the α-keto acid of threonine. mdpi.com

Racemases: Threonine racemases catalyze the interconversion of L-threonine and D-threonine. wikipedia.org The mechanism involves the formation of the this compound intermediate, followed by the abstraction of the α-proton to form a planar quinonoid intermediate. libretexts.org Reprotonation from the opposite face of the molecule results in the inverted stereochemistry at the α-carbon. libretexts.org

Decarboxylases: These enzymes catalyze the removal of the carboxyl group from amino acids. libretexts.orgfrontiersin.org For a threonine decarboxylase, the reaction would proceed through the this compound intermediate, where the PLP cofactor acts as an electron sink to stabilize the carbanion formed upon the release of carbon dioxide. libretexts.org

Table 2: Overview of PLP-Dependent Enzymes in Threonine Metabolism

| Enzyme Type | EC Number (Example) | Reaction Catalyzed | Key Intermediate |

| Threonine Aldolase | 4.1.2.5 | L-threonine ⇌ Glycine + Acetaldehyde | This compound |

| Threonine Deaminase | 4.3.1.19 | L-threonine → 2-Oxobutanoate + NH₃ | This compound |

| Threonine Racemase | 5.1.1.6 | L-threonine ⇌ D-threonine | This compound |

| Threonine Decarboxylase | (Hypothetical) | L-threonine → Amino propanol (B110389) + CO₂ | This compound |

| Threonine Transaminase | (e.g., 2.6.1.x) | L-threonine + α-keto acid ⇌ 2-Oxo-3-hydroxybutanoate + L-amino acid | This compound |

This interactive table summarizes the reactions and key intermediates for various PLP-dependent enzymes involved in threonine metabolism.

Mechanistic Insights into Carbon-Carbon Bond Cleavage and Formation in Pyridoxyl-Threonine Adducts

The this compound intermediate is central to enzymatic reactions involving the cleavage and formation of carbon-carbon bonds at the α- and β-carbons of threonine. These reactions are critical for both the biosynthesis and degradation of this essential amino acid.

Threonine aldolases (TAs) are PLP-dependent enzymes that catalyze the reversible cleavage of the Cα-Cβ bond of threonine, a process known as a retro-aldol reaction. wikipedia.orglibretexts.org This reaction yields glycine and acetaldehyde. The catalytic cycle begins with the formation of the this compound external aldimine.

The key mechanistic steps are as follows:

Formation of the External Aldimine: The amino group of threonine displaces the ε-amino group of an active site lysine residue that is initially bound to PLP, forming the this compound Schiff base.

Deprotonation at the α-carbon: A basic residue in the enzyme's active site abstracts the proton from the α-carbon of the threonine moiety. The electron-withdrawing capacity of the pyridinium (B92312) ring of PLP stabilizes the resulting carbanion, forming a quinonoid intermediate. libretexts.orglibretexts.org

Cα-Cβ Bond Cleavage: The cleavage of the bond between the α- and β-carbons is facilitated by the electron sink provided by the PLP cofactor. This results in the release of acetaldehyde.

Formation of a Glycine-PLP Adduct: The remaining fragment is a glycine-PLP Schiff base.

Release of Glycine: Through a transaldimination reaction with an active site lysine residue, glycine is released, and the enzyme is restored to its initial state with the internal aldimine. libretexts.org

This retro-aldol cleavage is a crucial catabolic pathway for threonine. wikipedia.org

The reverse reaction, an aldol (B89426) addition, is also catalyzed by threonine aldolases and is a powerful tool for the stereoselective synthesis of β-hydroxy-α-amino acids. nih.govrsc.org In this reaction, a glycine molecule forms an N-Pyridoxyl-glycine-5-monophosphate adduct, which is then deprotonated to form a nucleophilic quinonoid intermediate. This intermediate then attacks an aldehyde (such as acetaldehyde), forming a new Cα-Cβ bond and ultimately yielding threonine upon release from the enzyme.

Threonine synthase, another PLP-dependent enzyme, catalyzes the final step in the biosynthesis of threonine from O-phospho-L-homoserine. ebi.ac.uknih.gov While not a direct C-C bond formation in the same manner as the aldol addition, it involves the intricate formation of the threonine backbone. The mechanism involves the formation of a PLP-substrate adduct, followed by the elimination of phosphate and a subsequent stereospecific addition of a hydroxyl group. researchgate.net

Recent research has also explored novel C-C bond-forming reactions involving pyridoxyl-amino acid adducts through radical mechanisms. These approaches utilize photobiocatalysis to generate radical intermediates that can participate in C-C bond formation, expanding the synthetic capabilities of PLP-dependent enzymes. chemrxiv.orgnih.gov

Table 1: Key Enzymes and Reactions Involving this compound

| Enzyme | Reaction Type | Substrate(s) | Product(s) | Mechanistic Feature |

|---|---|---|---|---|

| Threonine Aldolase | Retro-Aldol Cleavage | L-Threonine | Glycine, Acetaldehyde | Cα-Cβ bond cleavage facilitated by a quinonoid intermediate. wikipedia.orgnih.gov |

| Threonine Aldolase | Aldol Addition | Glycine, Acetaldehyde | L-Threonine | Cα-Cβ bond formation via nucleophilic attack from a glycine-PLP adduct. rsc.org |

| Threonine Synthase | Biosynthesis | O-phospho-L-homoserine | L-Threonine, Phosphate | Elimination of phosphate followed by stereospecific hydroxylation. ebi.ac.ukresearchgate.net |

Table 2: Mechanistic Steps in Cα-Cβ Bond Cleavage by Threonine Aldolase

| Step | Description | Intermediate |

|---|---|---|

| 1 | Formation of the external aldimine between PLP and threonine. | This compound |

| 2 | Abstraction of the α-proton by an active site base. | Quinonoid intermediate |

| 3 | Cleavage of the Cα-Cβ bond. | Acetaldehyde and a glycine-PLP adduct |

| 4 | Protonation of the glycine-PLP adduct at the α-carbon. | Glycine-PLP Schiff base |

| 5 | Transaldimination to release glycine and regenerate the internal aldimine. | Free glycine and enzyme-PLP internal aldimine |

Biochemical Functions and Physiological Significance

Contribution to Threonine Metabolism and Broader Amino Acid Homeostasis

In the context of threonine metabolism, the N-Pyridoxyl-threonine-5-monophosphate intermediate is essential for the function of enzymes like threonine ammonia-lyase (also known as threonine dehydratase). This enzyme catalyzes the conversion of threonine to α-ketobutyrate and ammonia (B1221849). researchgate.netnih.gov Increased dietary protein intake can lead to higher activity of threonine ammonia-lyase, which results in a notable depletion of the heavy nitrogen isotope (¹⁵N) in the remaining threonine pool, a phenomenon linked directly to the catabolic processing of this amino acid. researchgate.netnih.gov

The role of PLP and its derivatives extends far beyond a single amino acid. The coenzyme is crucial for maintaining cellular amino acid homeostasis. researchgate.net PLP-dependent enzymes, such as transaminases, facilitate the transfer of amino groups, allowing the synthesis of non-essential amino acids from keto-acid backbones and the degradation of excess amino acids. nih.gov The proper regulation of PLP levels is, therefore, critical, as disruptions can alter amino acid profiles and impact numerous metabolic pathways. acs.org The conserved PLP-binding protein (PLPBP) family plays a key role in managing the cellular pool of PLP, ensuring that coenzyme is available for the myriad of enzymes that depend on it for function. researchgate.netacs.orgnih.gov

| Enzyme Class | General Function | Relevance to Homeostasis |

|---|---|---|

| Transaminases (Aminotransferases) | Transfer of an amino group from an amino acid to a keto-acid. | Central to the synthesis and degradation of amino acids, linking amino acid metabolism with carbohydrate metabolism. |

| Decarboxylases | Removal of a carboxyl group. | Produces biogenic amines, including neurotransmitters like serotonin (B10506) and dopamine. mdpi.com |

| Racemases | Interconversion of L- and D-amino acids. | Important for bacterial cell wall synthesis and modifying peptides. |

| Threonine Ammonia-Lyase | Degrades threonine to α-ketobutyrate and ammonia. researchgate.net | A key catabolic enzyme for threonine, channeling it into central metabolism. |

Integration into Intermediary Metabolism and Anabolic/Catabolic Pathways

Intermediary metabolism consists of the interconnected anabolic (synthesis) and catabolic (breakdown) pathways that cells use to manage energy and molecular components. wikipedia.org The formation of this compound is a gateway for threonine to enter these central metabolic routes.

Catabolic Pathways: The degradation of threonine via threonine ammonia-lyase yields α-ketobutyrate. This product is a key metabolic intermediate that can be further converted to propionyl-CoA and subsequently to succinyl-CoA. Succinyl-CoA is a component of the citric acid cycle, a central hub of cellular respiration where it is oxidized to generate energy in the form of ATP. wikipedia.org Alternatively, in some pathways, threonine can be catabolized to pyruvate (B1213749), another critical molecule that can enter the citric acid cycle or be used in other metabolic processes. youtube.com This positions the PLP-dependent catabolism of threonine as a direct contributor to cellular energy production.

Anabolic Pathways: The products of threonine catabolism also serve as building blocks for biosynthesis (anabolism). For instance, pyruvate generated from amino acid breakdown can be a substrate for gluconeogenesis, the pathway that synthesizes glucose from non-carbohydrate precursors. wikipedia.org This is particularly important for maintaining blood glucose levels during periods of fasting. Furthermore, intermediates of the citric acid cycle, such as succinyl-CoA derived from threonine, can be withdrawn from the cycle to be used in the synthesis of other molecules, including heme. nih.gov Therefore, the enzymatic processing of the this compound complex is a crucial control point that directs the carbon skeleton of threonine into either energy-releasing or biosynthetic pathways depending on the cell's needs.

| Threonine Catabolite | Metabolic Fate | Pathway Integration |

|---|---|---|

| α-ketobutyrate | Converted to Propionyl-CoA, then Succinyl-CoA. | Enters the Citric Acid Cycle (Catabolic) or Heme Synthesis (Anabolic). |

| Pyruvate | Converted to Acetyl-CoA or Oxaloacetate. | Enters the Citric Acid Cycle (Catabolic) or Gluconeogenesis (Anabolic). youtube.com |

| Glycine (B1666218)/Serine | Threonine can also be converted to glycine, which is interconvertible with serine. Serine is then deaminated to pyruvate. nih.gov | Feeds into one-carbon metabolism and gluconeogenesis. nih.govyoutube.com |

Implications for Cellular Processes Beyond Canonical Coenzymatic Roles

While the primary role of PLP and its derivatives is coenzymatic, emerging evidence highlights functions that extend beyond catalysis, most notably a role as a chemical chaperone. nih.govresearchgate.net A chaperone is a molecule that assists in the proper folding and stabilization of proteins. PLP has been shown to play such a role for some of the enzymes that depend on it. nih.govresearchgate.net

The binding of PLP to its target apo-enzyme (the enzyme without its cofactor) can thermodynamically stabilize the protein, promoting its correct three-dimensional structure and dimerization, which is often required for function. researchgate.net This chaperone-like effect is particularly important for certain genetic mutations that cause enzyme misfolding. By binding to the misfolded variant, PLP can help it achieve a more stable and functional conformation, thus rescuing some of its activity. nih.govresearchgate.net

The formation of the this compound intermediate within the active site can be viewed as an extension of this chaperone function. This covalent linkage locks the substrate into a specific orientation and further stabilizes the enzyme-substrate complex. This stabilization is crucial for the catalytic process and ensures the structural integrity of the enzyme is maintained throughout the reaction cycle. researchgate.net In cases of inherited metabolic diseases caused by mutations in PLP-dependent enzymes, administration of high doses of pyridoxine (B80251) (a vitamin B6 precursor) can sometimes alleviate symptoms. researchgate.net This therapeutic effect is thought to arise not only from boosting the coenzyme supply for catalysis but also from the chaperone effect of PLP, which helps stabilize the defective enzyme variants. nih.govresearchgate.net

Structural Biology of Enzyme N Pyridoxyl Threonine 5 Monophosphate Complexes

X-ray Crystallography and Cryo-Electron Microscopy of Holoenzymes with Pyridoxyl-Amino Acid Adducts

X-ray crystallography has been the principal technique for determining the atomic-resolution structures of PLP-dependent enzymes, offering a detailed view of the enzyme-cofactor and enzyme-substrate interactions. mdpi.comvcu.edu Numerous structures of holoenzymes, where PLP is covalently bound to an active site lysine (B10760008) residue (internal aldimine), and complexes with various amino acid adducts (external aldimines) have been elucidated. frontiersin.orgnih.govmdpi.com These studies have been fundamental in understanding the conformational states of these enzymes throughout their catalytic cycles. nih.govbmbreports.org

While cryo-electron microscopy (cryo-EM) has revolutionized structural biology, its application to smaller, dynamic enzyme complexes like those with pyridoxyl-amino acid adducts has been more recent. nih.govpurdue.edu Cryo-EM is particularly advantageous for studying large, flexible complexes and different conformational states that may be difficult to crystallize. nih.govnih.gov For instance, cryo-EM studies on fatty acid reductase and cobalamin-dependent mutases have revealed significant domain rearrangements upon substrate binding, a phenomenon also observed in many PLP-dependent enzymes. nih.govpurdue.edu

The structural data obtained from these methods for enzymes that bind threonine or its analogs allow for the modeling and understanding of the N-Pyridoxyl-threonine-5-monophosphate complex. For example, the crystal structure of threonine aldolase (B8822740) from Thermatoga maritima has been solved in complex with its substrate L-allo-threonine, providing a clear picture of the active site environment. nih.gov Similarly, studies on phosphoserine aminotransferase, which binds O-phosphoserine, a molecule structurally related to phosphothreonine, offer valuable comparative insights. uninsubria.itnih.govrcsb.org

Table 1: Representative PDB Entries of PLP-Dependent Enzymes with Amino Acid Adducts

| PDB ID | Enzyme Name | Organism | Ligand | Resolution (Å) | Reference |

| 1LW5 | L-Threonine Aldolase | Thermatoga maritima | L-allo-threonine | 1.90 | nih.gov |

| 1M6S | L-Threonine Aldolase | Thermatoga maritima | Glycine (B1666218) | 2.00 | nih.gov |

| 8A5W | Phosphoserine Aminotransferase | Homo sapiens | O-phosphoserine | 2.78 | rcsb.org |

| 1BKS | Tryptophan Synthase | Salmonella typhimurium | Indole-3-propanol phosphate (B84403) | 2.00 | nih.gov |

| 1KL7 | Threonine Synthase | Saccharomyces cerevisiae | PLP | 2.60 | ebi.ac.uk |

Active Site Architecture and Specific Binding Interactions of the Pyridoxyl-Threonine Moiety

The active site of PLP-dependent enzymes is a highly specialized environment designed to bind the cofactor and the amino acid substrate, and to facilitate a variety of chemical transformations. nih.govresearchgate.net The pyridoxyl moiety of the this compound adduct is typically anchored in the active site through a series of conserved interactions. The phosphate group of the cofactor forms hydrogen bonds and salt bridges with positively charged or polar residues, such as arginine, lysine, or serine, as well as with the peptide backbone. nih.govnih.gov The pyridine (B92270) ring is often involved in π-π stacking interactions with aromatic residues like tyrosine or phenylalanine, which helps to properly orient the cofactor for catalysis. researchgate.net The pyridine nitrogen is typically hydrogen-bonded to a conserved aspartate or glutamate (B1630785) residue. wisc.edu

The threonine moiety of the adduct is recognized through specific interactions that determine substrate specificity. In enzymes like threonine aldolase and threonine deaminase, the side chain hydroxyl and methyl groups of threonine form specific hydrogen bonds and van der Waals interactions with active site residues. nih.govresearchgate.net For instance, in T. maritima threonine aldolase, a pair of histidines contributes to the recognition of the threonine substrate. nih.gov The carboxylate group of the threonine backbone interacts with positively charged residues, such as arginine or lysine, or with the dipoles of α-helices.

The covalent bond between the pyridoxal-5'-phosphate and threonine forms an external aldimine. This linkage is crucial for catalysis as it allows the pyridine ring to act as an electron sink, stabilizing the negative charge that develops in the transition states of the various reactions catalyzed by these enzymes. mdpi.combmbreports.org The specific conformation of this external aldimine within the active site dictates the type of reaction that will occur (e.g., transamination, decarboxylation, or aldol (B89426) cleavage). researchgate.net

Table 2: Key Active Site Interactions with the Pyridoxyl-Amino Acid Adduct

| Adduct Moiety | Interacting Enzyme Residues | Type of Interaction | Functional Significance |

| Phosphate Group | Arginine, Lysine, Serine, Backbone amides | Hydrogen bonds, Salt bridges | Anchoring the cofactor in the active site. nih.govnih.gov |

| Pyridine Ring | Tyrosine, Phenylalanine | π-π stacking | Proper orientation of the cofactor. researchgate.net |

| Pyridine Nitrogen | Aspartate, Glutamate | Hydrogen bond | Enhancing the electrophilicity of the cofactor. wisc.edu |

| Amino Acid Carboxylate | Arginine, Lysine, Histidine | Salt bridges, Hydrogen bonds | Substrate binding and orientation. |

| Amino Acid Side Chain | Varies (e.g., Histidine, Serine) | Hydrogen bonds, van der Waals | Substrate specificity. nih.gov |

Allosteric Regulation and Conformational Changes Induced by Adduct Binding

The binding of the this compound adduct can induce significant conformational changes in the enzyme, which are often linked to allosteric regulation. researchgate.netacs.orgnih.gov Allostery, the regulation of an enzyme by binding of an effector molecule at a site other than the active site, is a common theme in PLP-dependent enzymes. nih.govyoutube.com These conformational changes can range from small movements of active site loops to large-scale domain rotations. nih.govscilit.com

A classic example of allosteric regulation in a PLP-dependent enzyme is tryptophan synthase, a heterotetrameric complex where the binding of a substrate analog at one subunit can trigger conformational changes that activate the other subunit over a distance of 25 Å. acs.orgnih.govnih.gov Similarly, biosynthetic threonine deaminase is allosterically inhibited by isoleucine, the end-product of the pathway, and activated by valine. researchgate.netnih.gov The binding of these effectors to a regulatory domain induces conformational changes that are transmitted to the catalytic domain, altering its activity. nih.gov

The formation of the pyridoxyl-threonine adduct itself can be considered a key step in the catalytic cycle that triggers conformational changes. nih.govnih.gov For many PLP-dependent aminotransferases, the binding of the amino acid substrate leads to the movement of a small domain or a flexible loop to close over the active site. uninsubria.itscilit.com This "closing" of the active site shields the reactive intermediates from the solvent and properly aligns the catalytic groups for the subsequent reaction steps. researchgate.net In human DOPA decarboxylase, the binding of PLP induces a large-scale "open-to-closed" conformational transition of the dimeric enzyme. uniroma1.it These induced-fit mechanisms ensure the fidelity and efficiency of the enzymatic reaction.

Table 3: Examples of Allosteric Regulation and Conformational Changes in PLP-Dependent Enzymes

| Enzyme | Effector/Ligand | Conformational Change | Functional Consequence | Reference |

| Tryptophan Synthase | Substrate analog in α-subunit | Domain movements in β-subunit | Activation of the β-subunit. acs.orgnih.gov | |

| Threonine Deaminase | Isoleucine (inhibitor), Valine (activator) | Changes in quaternary structure | Inhibition or activation of catalysis. nih.gov | |

| Aspartate Aminotransferase | Substrate/inhibitor binding | Small domain closure | Shielding of the active site. scilit.com | |

| DOPA Decarboxylase | PLP binding | Dimer reorganization (open to closed) | Enzyme activation and stabilization. uniroma1.it |

Evolutionary Biochemistry and Comparative Analysis of Pyridoxyl Threonine Adducts

Phylogenetic Distribution of Enzymes Involved in Pyridoxyl-Threonine Adduct Metabolism and PLP Synthesis Pathways

The metabolism of pyridoxyl-amino acid adducts is intrinsically linked to the broader cellular machinery of Pyridoxal (B1214274) 5'-phosphate (PLP) biosynthesis and salvage. Organisms across all domains of life utilize PLP as a vital cofactor for a vast array of enzymatic reactions, necessitating robust pathways for its synthesis and recycling. nih.govmicrobiologyresearch.org The enzymes responsible for these pathways show a distinct phylogenetic distribution, reflecting different evolutionary strategies for acquiring this essential molecule. nih.govresearchgate.net

Two primary de novo biosynthesis pathways for PLP have been identified in prokaryotes: the DXP-dependent pathway and the DXP-independent pathway. researchgate.net A comprehensive comparative genomic analysis of 5,840 bacterial and archaeal species has revealed a clear taxonomic division in the distribution of these two pathways. nih.govmicrobiologyresearch.org

The DXP-dependent pathway is predominantly found in Gram-negative bacteria (Gracilicutes). nih.gov This pathway utilizes D-erythrose 4-phosphate and deoxyxylulose 5-phosphate (DXP) as precursors, with key enzymes encoded by genes such as pdxA and pdxJ. researchgate.net PdxJ is considered a signature protein for this pathway. nih.gov The only major exception to this taxonomic grouping is the phylum Cyanobacteria, which are Gram-positive (Terrabacteria group) yet rely on the DXP-dependent pathway. nih.gov

The DXP-independent pathway is the primary route for PLP synthesis in Gram-positive bacteria (Terrabacteria) and all Archaea. nih.gov This pathway is considered phylogenetically older, and in silico analyses suggest it was likely present in the ancestors of α- and γ-proteobacteria that now primarily use the DXP-dependent route. researchgate.net

Beyond de novo synthesis, virtually all organisms possess a salvage pathway that interconverts various B6 vitamers (pyridoxal, pyridoxine (B80251), and pyridoxamine) into the active PLP form. researchgate.netnih.gov This pathway is crucial for organisms that cannot synthesize PLP de novo, such as mammals, and also plays a key role in recycling the cofactor. researchgate.netnih.gov Key enzymes in the salvage pathway include pyridoxal kinase (PdxK), which phosphorylates the vitamers, and pyridox(am)ine phosphate (B84403) oxidase (PNPOx), which catalyzes the final oxidation step to PLP. nih.govmdpi.com While de novo pathways are restricted, the salvage pathway components are more universally conserved. researchgate.net The metabolism of pyridoxyl-threonine adducts would likely be handled by these salvage enzymes, which can process various modified B6 compounds. For instance, studies on Plasmodium falciparum have shown that its pyridoxal kinase can phosphorylate pyridoxyl-amino acid adducts. researchgate.net

Table 1: Phylogenetic Distribution of PLP De Novo Synthesis Pathways in Prokaryotes

This table summarizes the predominant distribution of the two main PLP biosynthesis pathways across major prokaryotic clades, based on genomic analysis.

| PLP Synthesis Pathway | Primary Prokaryotic Domain | Key Features & Exceptions | References |

|---|---|---|---|

| DXP-Dependent | Gracilicutes (Gram-negative bacteria), e.g., Gammaproteobacteria | Uses DXP as a precursor. Signature enzymes include PdxA and PdxJ. Exception: Also found in Cyanobacteria. | nih.govresearchgate.net |

| DXP-Independent | Terrabacteria (Gram-positive bacteria) and Archaea | Considered the more ancient pathway. Found in some Gracilicutes like Acidobacteria. | nih.govresearchgate.net |

Evolutionary Divergence and Functional Specialization of PLP-Dependent Enzyme Families

PLP-dependent enzymes represent a vast and ancient superfamily of proteins, estimated to catalyze over 140 distinct enzymatic activities, which corresponds to approximately 4% of all classified enzyme functions. embopress.orgembopress.org These enzymes are fundamental to amino acid metabolism, including transamination, decarboxylation, and elimination/replacement reactions at the β- and γ-carbons. embopress.orgnih.gov The remarkable catalytic versatility of PLP stems from its ability to form a Schiff base with an amino acid substrate and act as an electron sink, stabilizing various reaction intermediates. embopress.orgembopress.org

The evolutionary history of PLP-dependent enzymes is complex, marked by multiple independent origins and extensive functional diversification that predates the last universal common ancestor. nih.govnih.gov Based on structural homology, these enzymes are classified into distinct "fold-types." Although sequence identity between these families can be very low, they share characteristic three-dimensional folds. nih.govfrontiersin.org

Fold-Type I: This is the largest and most diverse family, including aspartate aminotransferase as its prototype. nih.gov Enzymes in this group predominantly catalyze reactions involving covalency changes at the Cα position of the amino acid substrate. nih.govresearchgate.net

Fold-Type II: With tryptophan synthase β-subunit as the prototype, this family mainly includes enzymes that catalyze elimination and replacement reactions at the Cβ position. nih.gov Members include threonine synthase and serine dehydratase. nih.gov

Fold-Type III: This is a smaller family compared to the first two. nih.gov

Fold-Type IV: This family includes D-amino acid aminotransferases and branched-chain amino acid transaminases. nih.govnih.gov

Other Fold-Types: More recently, additional families such as Fold-Type V (glycogen phosphorylase) have been described, which are atypical in that they use the phosphate group of PLP for catalysis. frontiersin.org

Phylogenetic analyses based on active-site structures, rather than full sequence comparisons, reveal that these enzymes cluster more consistently by their specific function and substrate specificity than by the organism's domain (e.g., bacteria, archaea, eukaryote). nih.gov For example, threonine synthases from all three domains of life cluster together, separate from other Fold-Type II enzymes like tryptophan synthase. nih.gov This indicates that the functional specialization of these enzyme families occurred very early in evolution, before the divergence of the major life domains. nih.govresearchgate.net The common mechanistic features observed across different PLP enzyme families are therefore not necessarily inherited from a single common ancestor but are a result of convergent evolution driven by chemical necessity. nih.govresearchgate.net

Table 2: Major Fold-Types of PLP-Dependent Enzymes and Functional Specialization

This table outlines the primary evolutionary lineages (fold-types) of PLP-dependent enzymes and their characteristic catalytic functions.

| Fold-Type | Prototype Enzyme | Primary Catalytic Functions | Example Enzymes | References |

|---|---|---|---|---|

| Fold-Type I | Aspartate Aminotransferase | Reactions at the substrate's Cα-atom (e.g., transamination, decarboxylation) | Alanine aminotransferase, Glutamate (B1630785) decarboxylase | nih.govnih.gov |

| Fold-Type II | Tryptophan Synthase (β-subunit) | Reactions at the substrate's Cβ and Cγ-atoms (e.g., β-elimination, γ-replacement) | Threonine synthase, Cysteine synthase, Serine dehydratase | nih.govnih.gov |

| Fold-Type III | Ornithine Decarboxylase | Amino acid decarboxylation | Arginine decarboxylase, Diaminopimelate decarboxylase | nih.govresearchgate.net |

| Fold-Type IV | D-amino acid aminotransferase | Transamination of D-amino acids | Branched-chain amino acid transaminase | nih.govnih.gov |

Comparative Analysis of Pyridoxyl-Amino Acid Adducts Across Diverse Organisms (e.g., bacteria, archaea, plants, fungi)

The formation of pyridoxyl-amino acid adducts is a natural consequence of the high reactivity of the aldehyde group of PLP, which can form covalent bonds with various cellular nucleophiles, including the amino groups of amino acids. nih.gov While the specific adduct N-Pyridoxyl-threonine-5-monophosphate is a focal point, the broader class of pyridoxyl-amino acid adducts is relevant across all kingdoms of life where PLP is utilized. The presence and metabolism of these adducts are influenced by the organism's metabolic context, including its PLP synthesis capabilities and the profile of its PLP-dependent enzymes.

Bacteria: Bacteria exhibit both DXP-dependent and DXP-independent de novo PLP synthesis pathways, in addition to a salvage pathway. nih.gov The high concentration of PLP-dependent enzymes in bacteria (up to 1.5% of genes in free-living prokaryotes) suggests a significant potential for adduct formation. embopress.orgscienceopen.com In Bacillus subtilis, 29% of its PLP-dependent proteins are poorly characterized, indicating that our understanding of the full scope of PLP interactions is incomplete. nih.gov Comparative proteomics in Acidovorax citrulli showed that a putative PLP-dependent aminotransferase was crucial for virulence and linked to broad metabolic functions, including amino acid metabolism and energy production. ppjonline.orgnih.gov This highlights the deep integration of PLP chemistry into bacterial physiology.

Archaea: Like many bacteria, archaea primarily use the DXP-independent pathway for de novo PLP synthesis. nih.gov Comparative studies of amino acid sequences between thermophilic archaea and mesophilic bacteria show significant differences in amino acid composition (e.g., higher levels of glutamic acid, leucine, and valine in thermophilic archaea), which could influence the stability and function of their enzymes, including those that interact with PLP and its adducts. nih.gov

Plants: Plants are capable of de novo PLP synthesis and possess a wide range of PLP-dependent enzymes involved in synthesizing essential amino acids like tryptophan. nih.govmdpi.com Studies on various plant extracts have revealed diverse and abundant profiles of free amino acids, with proline, glutamic acid, and aspartic acid often being prominent. mdpi.com The specific pool of free amino acids in a plant cell could influence the types and concentrations of pyridoxyl-amino acid adducts that may form.

Fungi: Fungi also synthesize PLP de novo. researchgate.net Comparative analyses between fungal and bacterial enzymes, such as lignin (B12514952) peroxidases, have shown significant differences in physicochemical properties like molecular weight and isoelectric point, which reflect their adaptation to different environments and substrates. nih.gov In the context of PLP-dependent enzymes, such evolutionary tuning would also affect interactions with PLP adducts. Research on adducts like PT3 and PT5 has shown they can be phosphorylated by the pyridoxal kinase in the parasitic protist Plasmodium falciparum (often studied alongside fungi in a eukaryotic context), turning them into potent inhibitors of PLP-dependent enzymes. researchgate.netresearchgate.net This "pro-drug" activation strategy underscores that the enzymes of the salvage pathway across diverse eukaryotes can recognize and process these adducts.

Table 3: Comparative Features Related to Pyridoxyl-Amino Acid Adducts Across Life Domains

This table provides a comparative overview of metabolic features that influence the formation and processing of pyridoxyl-amino acid adducts in diverse organisms.

| Domain/Group | Primary PLP Synthesis Route | Key Features of PLP-Dependent Enzymes/Metabolism | Relevance to Adducts | References |

|---|---|---|---|---|

| Bacteria | DXP-Dependent or DXP-Independent + Salvage | High percentage of genes encode PLP-enzymes (~1.5%). Involved in virulence, metabolism, and stress response. | High potential for adduct formation. Salvage pathways available for processing. | nih.govembopress.orgppjonline.org |

| Archaea | DXP-Independent + Salvage | Enzymes adapted to extreme environments, reflected in amino acid composition. | Adduct interactions would be influenced by thermostable enzyme structures. | nih.govnih.gov |

| Plants | De Novo Synthesis + Salvage | Diverse free amino acid pools. PLP-enzymes crucial for secondary metabolism and amino acid synthesis. | The type of adducts formed would depend on the specific amino acid pool. | nih.govmdpi.commdpi.com |

| Fungi | De Novo Synthesis + Salvage | Enzymes show significant divergence from bacterial counterparts. | Salvage enzymes can phosphorylate and "activate" adducts, turning them into potent enzyme inhibitors. | researchgate.netresearchgate.netnih.gov |

Advanced Research Methodologies and Future Directions

Application of Advanced Biochemical and Biophysical Techniques for Adduct Analysis

The precise characterization of adducts like N-Pyridoxyl-threonine-5-monophosphate is fundamental to understanding their role in cellular processes. The reactive nature of the aldehyde group in PLP allows it to form covalent adducts with amino groups, which can be both a crucial part of an enzyme's catalytic cycle and a source of potential cellular toxicity if unregulated. nih.gov A suite of powerful analytical techniques is employed to identify and characterize these adducts.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as a cornerstone for identifying PLP-adducts. acs.org This technique allows for the precise determination of molecular weight and fragmentation patterns, confirming the covalent modification of amino acids or proteins by PLP. For instance, the binding site of PLP on proteins is often determined by reducing the initial Schiff base adduct with sodium borohydride (B1222165) to a stable secondary amine, followed by enzymatic digestion and LC-MS/MS analysis to identify the modified peptide. acs.org This same approach is directly applicable to the analysis of this compound, whether it exists as a free molecule or as a modification on a larger peptide.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about molecules in solution. For an adduct like this compound, NMR can elucidate the three-dimensional structure, confirm the covalent linkage between the pyridoxyl and threonine moieties, and characterize the environment around the phosphate (B84403) group.

X-ray crystallography offers atomic-resolution insights into how these adducts interact with proteins. While challenging for transient adducts, crystallizing a stable analogue of this compound within an enzyme's active site can reveal the specific molecular interactions that govern its formation or recognition. mdpi.com

Spectrophotometric methods are also valuable. The PLP cofactor has a characteristic UV-visible absorbance spectrum that changes upon forming an aldimine or other adducts. acs.orgnih.gov Monitoring these spectral shifts can be used to follow the kinetics of adduct formation and breakdown in real-time. nih.gov For example, the formation of the internal aldimine between PLP and an enzyme active site lysine (B10760008) often produces a peak around 420 nm, which shifts upon reaction with an amino acid substrate. acs.orgnih.gov

| Technique | Application for this compound Analysis | Key Findings Enabled |

| Mass Spectrometry (MS) | Identification and quantification; structural elucidation of the adduct and its modified peptides. acs.org | Confirms covalent linkage, identifies modification sites on proteins. |

| NMR Spectroscopy | Detailed 3D structure determination in solution. | Elucidates conformation and intramolecular interactions. |

| X-ray Crystallography | Atomic-resolution structure within a protein binding pocket. mdpi.com | Reveals specific protein-adduct interactions. |

| UV-Visible Spectroscopy | Real-time monitoring of adduct formation and enzyme kinetics. nih.gov | Characterizes kinetic parameters and binding events. |

| Computational Modeling | Molecular dynamics simulations to understand binding stability and conformational changes. mdpi.com | Predicts adduct orientation and interaction energies. |

In Vitro Reconstitution and Characterization of Enzymes Involved in Adduct Metabolism

The formation of this compound and similar adducts is likely regulated by specific enzymes to maintain PLP homeostasis and prevent off-target reactions. nih.gov Identifying and characterizing these enzymes is a key research goal. The in vitro reconstitution of enzymatic pathways is a powerful approach that involves purifying the individual enzymes and substrates to study a specific reaction or series of reactions in a controlled environment.

This process typically begins with the identification of candidate enzymes, such as phosphatases, kinases, or oxidases, which are known to act on PLP or related vitamers. researchgate.netnih.gov These enzymes can be produced recombinantly, often in E. coli, and purified to homogeneity. researchgate.net The activity of a purified enzyme, for example a phosphatase, can then be tested directly on this compound. The reaction would be monitored over time, measuring the depletion of the substrate and the formation of the product (N-Pyridoxyl-threonine) using techniques like HPLC or LC-MS.

Key enzymatic parameters are determined through these assays:

Substrate Specificity: By testing the enzyme against a panel of different pyridoxyl-amino acid adducts, its preference for the threonine-containing substrate can be established.

Kinetic Analysis: Determining the Michaelis-Menten constants (Kₘ and k꜀ₐₜ) provides a quantitative measure of the enzyme's affinity for the adduct and its catalytic efficiency. nih.gov

Inhibitor Studies: The effect of known inhibitors or other cellular metabolites on the enzyme's activity can shed light on its regulatory mechanisms.

An example of a relevant enzyme class is the pyridoxal (B1214274) phosphatase (PLPP), which dephosphorylates PLP to pyridoxal and is crucial for managing cellular levels of free PLP. researchgate.net Researchers have identified and characterized PLPP from various organisms, showing how it helps maintain PLP homeostasis. researchgate.net It is plausible that such enzymes could also act on adducts like this compound to facilitate its degradation or recycling.

Genetic and Proteomic Approaches for Identifying Novel Interacting Partners and Pathways

To understand the broader biological context of this compound, it is essential to identify the proteins that bind to it and the metabolic pathways it influences. Modern genetic and proteomic techniques offer powerful tools for these discovery-phase investigations.

Genetic approaches often involve creating knockout (KO) or knockdown cell lines or model organisms that lack a specific enzyme believed to be involved in adduct metabolism. acs.orgnih.gov For example, deleting the gene for a putative pyridoxyl-adduct hydrolase could lead to the accumulation of this compound. Comparing the metabolic and proteomic profiles of the KO cells with wild-type cells can reveal the downstream consequences of this accumulation and thus point to the adduct's function. acs.orgfigshare.com

Proteomic approaches aim to identify protein interactions on a large scale.

Chemical Proteomics: This innovative strategy uses functionalized cofactor mimics. tum.denih.gov A modified version of pyridoxal, perhaps with an alkyne or azide (B81097) tag, can be introduced to cells. tum.de This mimic gets incorporated into cellular pathways, forms adducts with amino acids like threonine, and binds to proteins. The tag then allows for the selective enrichment of these interacting proteins, which can be subsequently identified by mass spectrometry. nih.gov This method can provide a snapshot of the "adduct-ome" and identify novel binding partners.

Co-immunoprecipitation (Co-IP): If an antibody specific to the N-pyridoxyl-threonine moiety can be developed, it could be used to pull down the adduct from cell lysates along with any tightly bound proteins. researchgate.net These interacting proteins are then identified by mass spectrometry.

Affinity Purification-Mass Spectrometry (AP-MS): A synthesized and tagged version of this compound can be immobilized on a resin. A cellular protein extract is then passed over the resin, and proteins that specifically bind to the adduct are captured and identified.

These unbiased, large-scale approaches are critical for moving beyond known PLP-dependent enzymes to discover novel regulatory proteins and pathways associated with pyridoxyl-amino acid adducts. nih.govfigshare.com

| Approach | Methodology | Objective for this compound |

| Genetic Knockout | Deleting a gene for a suspected metabolizing enzyme. acs.org | Identify the enzyme responsible for its turnover by observing adduct accumulation. |

| Chemical Proteomics | Using tagged pyridoxal mimics to capture interacting proteins. tum.denih.gov | Globally identify proteins that bind or are modified by the adduct. |

| Co-Immunoprecipitation | Using a specific antibody to pull down the adduct and its binding partners. researchgate.net | Isolate and identify specific protein complexes involving the adduct. |

| Affinity Purification-MS | Immobilizing the adduct to capture interacting proteins from cell lysates. | Discover novel proteins that directly and specifically bind the adduct. |

Emerging Research Avenues in Pyridoxyl-Amino Acid Phosphate Biochemistry

The study of pyridoxyl-amino acid phosphates is expanding beyond the classic view of PLP as a simple enzymatic cofactor. Several emerging research areas promise to yield exciting new insights into the roles of adducts like this compound.

One major frontier is the exploration of adducts as signaling molecules . The formation and degradation of these adducts could represent a novel post-translational modification or a metabolic signal that modulates protein function or gene expression. The highly reactive nature of PLP means it can form adducts with various nucleophiles, and the resulting molecules could have biological activities distinct from PLP itself. nih.govnih.gov Future research will likely focus on whether the concentration of specific adducts fluctuates in response to cellular stress, metabolic state, or signaling cascades.

Another avenue is the discovery of novel enzymatic functions . While the major classes of PLP-dependent enzyme reactions are well-known (e.g., transamination, decarboxylation), the full catalytic repertoire may not be fully appreciated. researchgate.netrsc.org There may be enzymes that specifically use or generate pyridoxyl-amino acid phosphates as part of their catalytic mechanism in ways not yet understood. Mining the vast genomic data now available may reveal new enzyme families with unexpected activities related to these adducts. nih.gov

The role of PLP homeostasis proteins (PLPHPs) is an area of intense investigation. These proteins bind PLP but lack known enzymatic activity. acs.orgnih.gov They are thought to act as buffers or chaperones, sequestering excess PLP to prevent toxicity and delivering it to apoenzymes as needed. nih.govnih.gov Understanding how PLPHPs interact with and are affected by the formation of adducts with threonine and other amino acids will be crucial to clarifying their physiological function.

Finally, exploring the evolutionary origins of PLP catalysis could provide a new perspective. Research into the prebiotic chemistry of pyridoxal suggests it could have played a role in the non-enzymatic synthesis of amino acids before the evolution of complex enzymes. researchgate.netnih.gov Studying the chemistry of adducts like this compound could offer clues about the primordial functions of PLP and how its catalytic versatility evolved. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.